molecular formula C11H22N2O3 B1588377 (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate CAS No. 70533-96-9

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B1588377
CAS No.: 70533-96-9
M. Wt: 230.3 g/mol
InChI Key: LJPDJTPZNJKXPW-QMMMGPOBSA-N
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Description

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-1-amino-4-methyl-1-oxopentan-2-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
  • (S)-Methyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
  • (S)-Ethyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Uniqueness

(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds that may have different alkyl groups, affecting their chemical behavior and applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPDJTPZNJKXPW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428382
Record name N~2~-(tert-Butoxycarbonyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70533-96-9
Record name N~2~-(tert-Butoxycarbonyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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